![molecular formula C18H15FN6O3 B2484182 2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034439-14-8](/img/structure/B2484182.png)
2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN6O3 and its molecular weight is 382.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound is a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant . Fezolinetant is known to inhibit Neurokinin receptors .
Mode of Action
It is known that the compound plays a crucial role in the synthesis of pharmaceutical compounds, particularly fezolinetant . Fezolinetant is an antagonist of the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor found in the central nervous system .
Biochemical Pathways
Given its role in the synthesis of fezolinetant , it may indirectly influence the Neurokinin signaling pathway. Neurokinin receptors, including NK3R, are involved in various physiological processes, including pain perception, stress response, and hormonal secretion .
Pharmacokinetics
As an intermediate in the synthesis of pharmaceutical compounds , its pharmacokinetic properties may vary based on the final compound it is used to produce.
Result of Action
As a key intermediate in the synthesis of fezolinetant , it may contribute to the effects of fezolinetant, which include modulation of Neurokinin receptor activity .
Biochemische Analyse
Biochemical Properties
It has been suggested that its anticonvulsant activity may be mediated by benzodiazepine receptors .
Cellular Effects
Given its potential interaction with benzodiazepine receptors, it could influence cell signaling pathways related to these receptors
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with benzodiazepine receptors, potentially leading to changes in gene expression .
Biologische Aktivität
2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes multiple heterocycles and functional groups. Its molecular formula is C21H16FN3O3 with a molecular weight of 409.4 g/mol. The presence of the fluorophenoxy and oxadiazole moieties suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting the growth of melanoma cells (A375 cell line) with a notable reduction in cell viability at concentrations around 10 µM .
Table 1: In Vitro Cell Growth Inhibition Assay Results
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
Compound A | 10 | 6 |
Compound B | 10 | 50 |
Compound C | 10 | 90 |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of similar compounds. A study highlighted that derivatives with a fluorophenoxy group displayed considerable anticonvulsant effects in both PTZ and MES models. The mechanism appears to involve interaction with benzodiazepine receptors .
Enzyme Inhibition
The oxadiazole moiety is known for its ability to interact with various enzymes. Compounds featuring this structure have demonstrated inhibitory activity against enzymes such as aromatase and carbonic anhydrase. This suggests potential applications in treating conditions influenced by these enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The interaction with benzodiazepine receptors may mediate anticonvulsant effects.
- Enzyme Inhibition : The ability to inhibit key enzymes involved in cancer progression and metabolic pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells.
Case Study 1: Anticancer Efficacy
In a recent study evaluating various triazole derivatives against A375 melanoma cells, it was found that certain substitutions significantly enhanced cytotoxicity. The compound under discussion showed a promising profile with over 90% inhibition at optimal concentrations.
Case Study 2: Anticonvulsant Screening
In another investigation focusing on anticonvulsant properties, derivatives were tested in animal models which confirmed their efficacy through reduced seizure frequency compared to control groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:
- A related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .
Antitubercular Activity
Research into similar derivatives has shown promising antitubercular effects. Compounds designed around the acetamide scaffold have exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL for certain derivatives .
Anticonvulsant Properties
A related series of compounds featuring the fluorophenoxy group have been synthesized and evaluated for anticonvulsant activity. Some derivatives showed significant effects in both PTZ and MES models, indicating their potential as therapeutic agents for epilepsy .
Case Study 1: Anticancer Screening
In a recent study focusing on newer N-Aryl oxadiazoles, several compounds were screened against multiple cancer cell lines. Compound 6h , structurally similar to the target compound, displayed significant anticancer activity across various assays, suggesting that modifications in the oxadiazole structure can lead to enhanced efficacy against cancer cells .
Case Study 2: Antitubercular Evaluation
A series of acetamide derivatives were synthesized and tested for their antitubercular properties using a microdilution method. The most potent compound exhibited an MIC value comparable to standard treatments, highlighting the potential for these derivatives in developing new antitubercular agents .
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-11-21-18(28-24-11)12-5-4-8-25-15(22-23-17(12)25)9-20-16(26)10-27-14-7-3-2-6-13(14)19/h2-8H,9-10H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHDNHOXECLSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.